molecular formula C26H37N3O8 B8116116 BCN-endo-PEG3-Maleimide

BCN-endo-PEG3-Maleimide

Cat. No.: B8116116
M. Wt: 519.6 g/mol
InChI Key: ZZRUYTQNTVMKLG-UHFFFAOYSA-N
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Description

BCN-endo-PEG3-Maleimide: is a heterobifunctional linker that contains a bicyclo[6.1.0]non-4-yne (BCN) moiety and a maleimide group. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and biocompatibility. The BCN moiety is particularly suited for aqueous bioconjugations because of its high reactivity with azide counterparts and its hydrophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: BCN-endo-PEG3-Maleimide is synthesized through a series of chemical reactions that involve the introduction of the BCN and maleimide functional groups onto a polyethylene glycol (PEG) backbone. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and the compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: BCN-endo-PEG3-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

BCN-endo-PEG3-Maleimide has a wide range of applications in scientific research, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and modification of biomolecules such as proteins, peptides, and antibodies.

    Medicine: Utilized in drug delivery systems, diagnostics, and imaging.

    Industry: Applied in the development of advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of BCN-endo-PEG3-Maleimide involves its ability to form stable covalent bonds with target molecules. The BCN moiety undergoes SPAAC with azide groups, forming triazole linkages. The maleimide group reacts with thiol groups on cysteine residues to form thioether bonds. These reactions occur rapidly under mild conditions and do not require toxic catalysts, making the compound highly biocompatible .

Comparison with Similar Compounds

Uniqueness: BCN-endo-PEG3-Maleimide is unique due to its specific stereochemistry, which can influence its reactivity and biocompatibility. The PEG3 spacer reduces aggregation and steric hindrance, enhancing its solubility and making it suitable for a wide range of applications .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O8/c30-23(9-12-29-24(31)7-8-25(29)32)27-10-13-34-15-17-36-18-16-35-14-11-28-26(33)37-19-22-20-5-3-1-2-4-6-21(20)22/h7-8,20-22H,3-6,9-19H2,(H,27,30)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRUYTQNTVMKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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